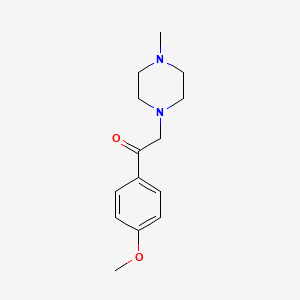
1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CL-16859 involves several steps. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 4-methylpiperazine under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
CL-16859 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the compound. Common reagents include halogens and nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
CL-16859 has been extensively studied for its antibacterial properties It is used in research to understand bacterial resistance mechanisms and to develop new antibacterial agents
Mechanism of Action
The antibacterial activity of CL-16859 is attributed to its ability to inhibit bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, CL-16859 disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Comparison with Similar Compounds
CL-16859 is unique in its structure and mechanism of action compared to other antibacterial agents. Similar compounds include:
1-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-ethanol: This compound has a similar structure but differs in its functional group, leading to variations in its antibacterial activity.
4-methoxybenzoyl chloride: This compound is a precursor in the synthesis of CL-16859 and has different chemical properties and applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-14(17)12-3-5-13(18-2)6-4-12/h3-6H,7-11H2,1-2H3 |
InChI Key |
LJBOYOJGIIENIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















